delta(3)-Thiazoline-4-carboxylate

Descripción general

Descripción

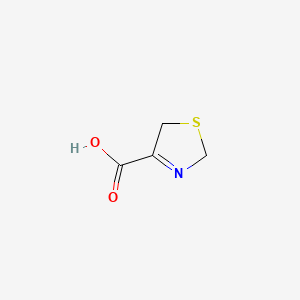

Delta(3)-Thiazoline-4-carboxylate is a heterocyclic compound containing a thiazoline ring fused with a carboxylate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Delta(3)-Thiazoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of cysteine derivatives with carbonyl compounds under acidic conditions. The reaction typically proceeds through the formation of an intermediate thioamide, which then cyclizes to form the thiazoline ring.

Industrial Production Methods: In industrial settings, this compound is often produced using optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Análisis De Reacciones Químicas

Types of Reactions: Delta(3)-Thiazoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring, altering the compound’s chemical properties.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazoline nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazoline derivatives.

Aplicaciones Científicas De Investigación

Delta(3)-Thiazoline-4-carboxylate has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.

Industry: It is utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which delta(3)-Thiazoline-4-carboxylate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Comparación Con Compuestos Similares

- Thiazolidine-4-carboxylate

- Thiazoline-2-thione

- Thiazolidine-2-thione

Delta(3)-Thiazoline-4-carboxylate stands out due to its versatility and potential for various applications, making it a valuable compound in both research and industrial contexts.

Actividad Biológica

Delta(3)-Thiazoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazoline ring, which contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The mechanism by which this compound exerts its effects primarily involves enzyme inhibition. The compound binds to the active sites of specific enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and biological pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of related thiazole compounds have been identified with promising activity against M. tuberculosis, suggesting that this compound may serve as a scaffold for developing new anti-tubercular agents .

Anticancer Potential

In addition to its antimicrobial effects, this compound derivatives have shown potential as anticancer agents. A study highlighted the synthesis of thiazole derivatives that exhibited significant anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The most potent compounds demonstrated IC50 values indicating effective inhibition of cell growth .

Comparative Biological Activity

The table below summarizes the biological activities of this compound compared to similar compounds:

| Compound | Activity Type | IC50/MIC Values |

|---|---|---|

| This compound | Antimicrobial | MIC: 0.06 µg/ml (against M. tuberculosis) |

| Thiazolidine-4-carboxylate | Anticancer | IC50: 2.44 µM (against LoVo) |

| Thiazoline-2-thione | Antimicrobial | MIC: 0.25 µg/ml (against E. coli) |

| Thiazolidine-2-thione | Anticancer | IC50: 23.29 µM (against MCF-7) |

Case Studies

- Antimicrobial Activity Against Mycobacterium tuberculosis : A study modified naturally occurring antibiotics to create derivatives based on the thiazole scaffold, leading to compounds with enhanced activity against M. tuberculosis H37Rv. The most effective derivative exhibited an MIC significantly lower than traditional treatments .

- Anticancer Activity : Another investigation into thiazole derivatives revealed that certain compounds induced cell cycle arrest in cancer cell lines, promoting apoptosis and demonstrating potential for further development as anticancer drugs .

Propiedades

IUPAC Name |

2,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c6-4(7)3-1-8-2-5-3/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREQLINHYFEKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223111 | |

| Record name | delta(3)-Thiazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72781-97-6 | |

| Record name | delta(3)-Thiazoline-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072781976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(3)-Thiazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.